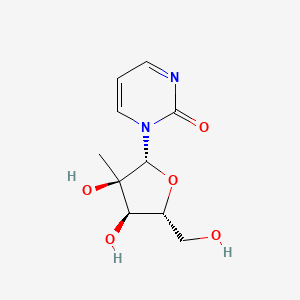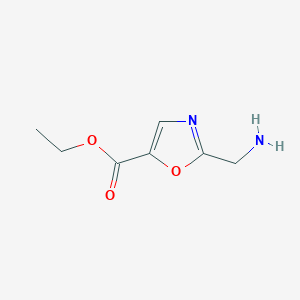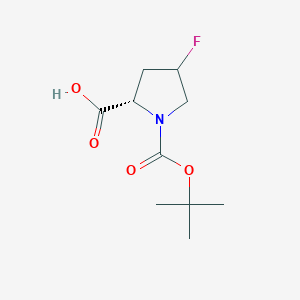![molecular formula C8H6BrN3O2 B15229008 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid](/img/structure/B15229008.png)
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which is a class of N-heterocyclic compounds.
Métodos De Preparación
The synthesis of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone under basic conditions. One common method includes heating pyridine-1-one with dimethyl malonate in the presence of a base . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, as a DPP-IV inhibitor, it binds to the active site of the enzyme, preventing its activity. This inhibition can regulate glucose metabolism, making it a potential therapeutic agent for diabetes .
Comparación Con Compuestos Similares
Similar compounds to 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid include:
2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid: This compound is structurally similar but lacks the bromine atom, which may affect its reactivity and applications.
3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid: This compound differs in the position of the bromine atom, which can influence its chemical behavior and biological activity.
The uniqueness of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid lies in its specific substitution pattern, which can confer distinct properties and applications compared to its analogs.
Propiedades
IUPAC Name |
6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-4-6(8(13)14)7-10-2-5(9)3-12(7)11-4/h2-3H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXFKTYUJXQPHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Ethyl-4-(2-isobutyl-2H-benzo[e][1,3]oxazin-3(4H)-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B15228970.png)


![2-Cyano-3-{3-methoxy-4-[(4-methoxy-phenylcarbamoyl)-methoxy]-phenyl}-acrylic acid ethyl ester](/img/structure/B15228982.png)





